Carboxypyridostatin

Description

Significance of Non-Canonical Nucleic Acid Structures in Biological Systems

Beyond the iconic double helix, nucleic acids can fold into a variety of non-canonical secondary structures. netrf.org Among these, the G-quadruplex (G4) has emerged as a key player in a multitude of biological processes. netrf.orgcam.ac.uk G4s are four-stranded structures formed in guanine-rich sequences, where four guanine (B1146940) bases arrange in a square planar formation called a G-quartet. cam.ac.ukoup.com These quartets, stabilized by Hoogsteen hydrogen bonds and central cations, stack upon each other to create the G4 structure. oup.commdpi.comnih.gov The existence of these structures has been demonstrated in both DNA and RNA within cells, highlighting their importance in cellular function. netrf.orgbohrium.com

DNA G-quadruplexes and their transcriptional and genomic roles

DNA G-quadruplexes (dG4s) are prevalent in the human genome, particularly in regulatory regions such as gene promoters and telomeres. cam.ac.ukbohrium.com Their presence is strongly linked to the regulation of transcription. cam.ac.ukresearchgate.net G4s in promoter regions can act as regulatory elements, either enhancing or repressing gene expression by influencing the binding of transcription factors or by physically obstructing the transcriptional machinery. researchgate.netnih.gov For instance, the formation of a G4 can keep a DNA region open, which may facilitate the re-initiation of transcription. nih.gov

Furthermore, dG4s play a significant role in maintaining genomic stability. cam.ac.uk They are implicated in DNA replication, where they can stall replication forks, potentially leading to DNA damage and genomic instability if not properly resolved by specialized helicase enzymes. bohrium.comnih.gov This inherent ability to induce replication stress has made them a focal point in cancer research, as their formation is associated with breakpoints and mutations in cancer cells. bohrium.com The stabilization of dG4s at telomeres by small molecules can inhibit the enzyme telomerase, which is crucial for the immortality of many cancer cells. mdpi.com

RNA G-quadruplexes (rG4s) and their roles in RNA metabolism and gene expression

RNA can also form G-quadruplex structures (rG4s), which are generally more thermally stable than their DNA counterparts. bohrium.com These structures are found throughout the transcriptome, including in messenger RNAs (mRNAs) and non-coding RNAs, and are enriched in regions critical for regulation, such as the 5' and 3' untranslated regions (UTRs). nih.govresearchgate.net

The presence of rG4s has been linked to multiple post-transcriptional regulatory events. asm.org In mRNAs, rG4s can influence pre-mRNA splicing, polyadenylation, and mRNA stability and localization. nih.govtandfonline.com A primary role of rG4s, particularly in the 5'-UTR, is the regulation of translation. tandfonline.com By forming a stable structural block, an rG4 can inhibit the scanning process of the ribosome, thereby repressing protein synthesis. nih.govtandfonline.com Conversely, in some contexts, they may enhance translation mediated by internal ribosome entry sites (IRESs). tandfonline.com The dynamic formation and resolution of rG4s, often mediated by RNA-binding proteins and helicases, provide a sophisticated layer of gene expression control. researchgate.net

Overview of Small Molecule G-quadruplex Ligands

The discovery of the biological roles of G4s has spurred the development of small molecules, known as G4 ligands, that can bind to and stabilize these structures. mdpi.com These ligands are valuable tools for studying G4 function and hold potential as therapeutic agents, particularly in oncology. cam.ac.ukacs.org

General mechanisms of G4 stabilization by small molecules

Small molecule G4 ligands typically feature large, flat aromatic surfaces that enable them to interact with the planar G-quartets through π-π stacking. acs.orgnih.gov This interaction is a primary mechanism for G4 stabilization. mdpi.com Ligands often bind to the external G-quartets at either end of the G4 core. mdpi.com Additionally, side chains on the ligand can interact with the grooves or loops of the G4 structure through electrostatic or hydrogen bonding interactions, further enhancing binding affinity and selectivity. acs.orgnih.gov By stabilizing the G4, these molecules can lock it into its folded conformation, preventing its unwinding by helicases and thereby amplifying its biological effects, such as blocking replication or transcription. mdpi.com

Pyridostatin (B1662821) (PDS) as a foundational G4 ligand scaffold

Pyridostatin (PDS) is a well-characterized G4 ligand based on a N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. medchemexpress.comnih.gov It is known to be a potent stabilizer of both DNA and RNA G-quadruplexes. medchemexpress.comnih.gov The PDS molecule has a rigid aromatic core suitable for π-π stacking with G-quartets and flexible amide bonds that allow it to adapt to the G4 structure. acs.orgnih.gov Its mechanism of action involves the induction of DNA damage and cell cycle arrest, making it particularly effective against cancer cells with deficiencies in DNA repair pathways like BRCA1/2. medchemexpress.comnih.govpnas.org PDS serves as a foundational "generic" G4-interacting small molecule, from which derivatives with more specific properties have been developed. nih.gov

Emergence of Carboxy-pyridostatin (cPDS) as a Selective rG4 Ligand

While Pyridostatin binds to both DNA and RNA G4s, the desire for more precise molecular tools led to the development of derivatives with greater selectivity. nih.gov Carboxy-pyridostatin (cPDS) emerged from these efforts as a ligand with a remarkable preference for RNA G-quadruplexes over their DNA counterparts. nih.govunipd.it

This selectivity was discovered through a template-directed "in situ" click chemistry approach. nih.gov cPDS is a derivative of PDS that was found to have a high molecular specificity for RNA G4s. nih.govmedchemexpress.com Unlike PDS, which acts as a general G4 binder, cPDS demonstrates a clear preference for rG4s, such as the telomeric repeat-containing RNA (TERRA). nih.govunipd.it Molecular dynamics simulations suggest that the selectivity of cPDS for RNA arises from its conformational properties and favorable interactions within the rG4 environment, specifically a reduced repulsion of its carboxylic group from the phosphate (B84403) backbone due to hydrogen bonding with the 2'-OH groups of the RNA sugar. nih.govresearchgate.net This specificity allows cPDS to selectively target RNA-mediated processes. For example, studies have shown that cPDS can reduce the proliferation of neural stem cells by promoting cell cycle exit and differentiation, a mechanism distinct from the DNA damage-induced effects of PDS. nih.gov This makes cPDS an important tool for dissecting the specific roles of RNA G-quadruplexes in cellular function. nih.govmdpi.com

Research Findings for Carboxy-pyridostatin (cPDS)

| Finding Category | Observation | Research Context |

| Selectivity | Exhibits high molecular specificity for RNA G-quadruplexes (rG4s) over DNA G-quadruplexes (dG4s). nih.govmedchemexpress.commedchemexpress.com | Discovered via "in situ" click chemistry, cPDS is a derivative of the general G4 binder Pyridostatin (PDS). nih.gov |

| Binding Mechanism | Establishes π-π stacking interactions with external G-quartets of rG4s and forms hydrogen bonds with guanine residues. mdpi.com | Molecular dynamics and docking simulations suggest the carboxyl group's interaction with the 2'-OH of the RNA sugar backbone contributes to its RNA preference. nih.govresearchgate.net |

| Cellular Activity | Reduces cell proliferation and hinders the formation of stress granules. medchemexpress.commedchemexpress.com | In neural stem cell cultures, cPDS diminishes proliferation by promoting cell cycle exit and differentiation into oligodendrocyte progenitors, unlike PDS which induces DNA damage. nih.gov |

| Stabilization Effect | Shows a noteworthy stabilizing effect on TERRA RNA G4, with a significant increase in melting temperature (ΔTm = 20.7 °C). researchgate.net | This stabilization is maintained even in the presence of a competing DNA G4 competitor, highlighting its selectivity. researchgate.net |

Structure

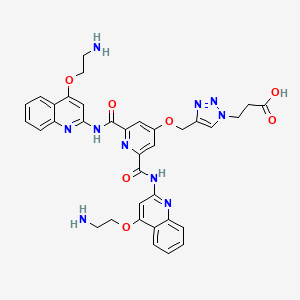

2D Structure

Properties

IUPAC Name |

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N10O7/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTDQPSVSXRGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Carboxy Pyridostatin

Chemical Origins: The Pyridostatin (B1662821) (PDS) N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide Scaffold

The foundation of carboxy-pyridostatin lies in the well-established G-quadruplex stabilizer, pyridostatin (PDS). PDS is a synthetic small molecule built upon a core N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. Current time information in Bangalore, IN.nih.govoup.com This rigid, aromatic core, often described as having a V-shape, is crucial for its interaction with G-quadruplex structures, primarily through π-π stacking interactions with the planar G-quartets. researchgate.net The synthesis of PDS and its analogues typically involves the coupling of pyridine-2,6-dicarbonyl dichloride or a similar pyridine-based building block with two equivalents of a quinoline-based amine. nih.govinterchim.fr This modular synthetic approach has allowed for the creation of a library of PDS derivatives with varied side chains to probe structure-activity relationships. interchim.frmedkoo.com Carboxy-pyridostatin is a direct evolution of this scaffold, retaining the fundamental structural elements of PDS while incorporating a key modification that dramatically alters its binding profile. nih.govnih.gov

Template-Directed "In Situ" Click Chemistry in cPDS Discovery

The discovery of carboxy-pyridostatin was a result of a sophisticated and innovative strategy known as template-directed "in situ" click chemistry. Current time information in Bangalore, IN.nih.govoup.comnih.gov This approach leverages the target nucleic acid structure itself to catalyze the formation of the most effective ligand from a pool of reactive fragments. In this case, researchers utilized an alkyne-modified pyridostatin derivative and a variety of azide-containing building blocks. nih.gov The G-quadruplex structure acts as a template, binding and orienting the alkyne and azide (B81097) fragments in close proximity, thereby accelerating a 1,3-dipolar cycloaddition reaction to form a stable triazole linkage. nih.govresearchgate.net

The successful reaction that yielded carboxy-pyridostatin involved the "in situ" click reaction between an alkyne-functionalized pyridostatin and an azide-bearing propanoic acid derivative. rsc.org This method is particularly powerful as it allows for the rapid and unbiased identification of ligands with high affinity and specificity for the target, as the target itself directs the synthesis of its own best binder. jenabioscience.com This discovery highlighted the utility of "in situ" click chemistry for generating novel probes for complex biological structures.

Structural Modifications Leading to RNA G-quadruplex Selectivity

While pyridostatin is a potent stabilizer of both DNA and RNA G-quadruplexes, carboxy-pyridostatin exhibits a pronounced selectivity for RNA G-quadruplexes. Current time information in Bangalore, IN.nih.govoup.com This shift in selectivity is a direct consequence of the structural modification introduced during its discovery—the addition of a carboxyl group via the triazole linkage. nih.gov The presence of the 2'-hydroxyl group in RNA G-quadruplexes, as opposed to the 2'-deoxyribose in DNA, creates a distinct structural environment in terms of groove dimensions and hydrogen bonding potential, which can be exploited for selective ligand recognition. nih.gov

Role of the Carboxyl Group in Modulating Binding Preference

The carboxyl group of carboxy-pyridostatin plays a pivotal role in its preference for RNA G-quadruplexes. Molecular modeling and dynamics simulations have suggested that the selectivity arises from a combination of factors. Current time information in Bangalore, IN.oup.com One key aspect is the reduced electrostatic repulsion between the negatively charged carboxyl group of the ligand and the phosphate (B84403) backbone of the RNA G-quadruplex. nih.gov This is thought to be due to the involvement of the 2'-hydroxyl groups of the RNA sugar in hydrogen bonding networks, which alters the local charge distribution and conformation of the phosphate backbone compared to that of DNA. nih.gov

Furthermore, the carboxyl group can engage in specific hydrogen bonding interactions with the RNA G-quadruplex that are not as favorable with its DNA counterpart. nih.gov These subtle yet significant differences in interaction patterns, driven by the presence of the carboxyl functional group, are the primary determinants of carboxy-pyridostatin's high molecular specificity for RNA over DNA G-quadruplexes. Current time information in Bangalore, IN.nih.gov

Synthetic Methodologies for Carboxy-pyridostatin and Related Analogues

The synthesis of carboxy-pyridostatin and its analogues can be approached in a modular fashion, building upon established methods for creating the core pyridostatin scaffold and then introducing functionality for click chemistry.

The general synthesis of the N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold involves the condensation of pyridine-2,6-dicarbonyl dichloride with the appropriate aminoquinoline derivatives. researchgate.netapexbt.com To prepare the specific precursors for carboxy-pyridostatin, one would start with a modified pyridine (B92270) or quinoline (B57606) building block.

A plausible synthetic route, based on the synthesis of similar pyridostatin analogues, would involve:

Synthesis of the Core Scaffold with a Reactive Handle: A pyridostatin derivative bearing a functional group amenable to modification, such as a hydroxyl or amino group on the central pyridine ring, is synthesized.

Introduction of the Alkyne Moiety: The reactive handle on the pyridostatin core is then used to attach an alkyne group. For example, a hydroxyl group could be etherified with a small alkyne-containing alcohol (e.g., propargyl alcohol) under standard conditions.

Synthesis of the Azide Component: The azide partner, 3-azidopropanoic acid, can be synthesized from commercially available starting materials, such as 3-bromopropanoic acid, through nucleophilic substitution with sodium azide.

Click Chemistry Reaction: The final step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the alkyne-functionalized pyridostatin and 3-azidopropanoic acid. This reaction is typically high-yielding and tolerant of a wide range of functional groups. interchim.fr

This modular approach allows for the synthesis of a variety of carboxy-pyridostatin analogues by simply changing the azide component, enabling the exploration of structure-activity relationships and the optimization of binding affinity and selectivity.

Interactive Data Table: Building Blocks for Carboxy-pyridostatin Synthesis

| Component | Structure | Role in Synthesis |

| Alkyne-modified Pyridostatin | A pyridostatin derivative with a terminal alkyne group. | Provides the core scaffold for G-quadruplex binding and one of the reactive partners for the click reaction. |

| 3-Azidopropanoic Acid | An azide-containing carboxylic acid. | The second reactive partner for the click reaction, which introduces the carboxyl group responsible for RNA selectivity. |

Interactive Data Table: Comparison of Pyridostatin and Carboxy-pyridostatin

| Compound | Key Structural Feature | G-Quadruplex Selectivity | Discovery Method |

| Pyridostatin (PDS) | N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold | Binds both DNA and RNA G-quadruplexes | Rational Design |

| Carboxy-pyridostatin (cPDS) | PDS scaffold with a carboxy-triazole side chain | Preferentially binds RNA G-quadruplexes | Template-Directed "In Situ" Click Chemistry |

Molecular Recognition and Biophysical Interaction Mechanisms of Carboxy Pyridostatin

Preferential Binding to RNA G-quadruplexes (rG4s) Over DNA G-quadruplexes (dG4s)

Carboxy-pyridostatin demonstrates a pronounced preference for binding to and stabilizing RNA G-quadruplexes compared to DNA G-quadruplexes. medchemexpress.commedchemexpress.com This selectivity allows for the targeted investigation of rG4 functions within a cellular context, where both DNA and RNA G4s are present. oup.comsci-hub.se Studies have shown that Carboxy-pyridostatin can effectively stabilize rG4s, such as the telomeric repeat-containing RNA (TERRA), without being significantly affected by the presence of a large excess of a competing DNA G-quadruplex.

Comparative analysis with Pyridostatin's broader G4 binding

The parent compound, Pyridostatin (B1662821) (PDS), is recognized as a potent and selective G4 stabilizer, but it interacts more broadly with both DNA and RNA G-quadruplexes. scispace.comevitachem.comresearchgate.net PDS has been instrumental in genome-wide identification of sequences capable of forming G4 structures. nih.gov In contrast, Carboxy-pyridostatin, a derivative discovered through a template-directed "in situ" click chemistry approach, exhibits a distinct and high molecular specificity for RNA G-quadruplexes. scispace.comnih.govresearchgate.net This difference in binding preference underscores the impact of the carboxyl group modification in Carboxy-pyridostatin, which fine-tunes its interaction with the G4 scaffold. evitachem.com While PDS is considered a generic G4-interacting small molecule, cPDS is a specialized tool for targeting rG4s. scispace.comnih.govresearchgate.net

Molecular Determinants of RNA Selectivity

The selective recognition of RNA G-quadruplexes by Carboxy-pyridostatin is attributed to the unique structural features of RNA. The presence of the 2'-hydroxyl group in the ribose sugar of RNA is a key determinant. mdpi.com This hydroxyl group can participate in specific hydrogen bonding interactions with the ligand, an interaction that is absent in DNA. nih.gov The high-resolution structure of the TERRA G-quadruplex reveals that the 2'-hydroxyl groups contribute to intramolecular hydrogen bonding, favoring a parallel-stranded topology, which is a common feature of RNA G-quadruplexes. mdpi.comnih.gov Computational studies have further elucidated that the conformational properties of Carboxy-pyridostatin, coupled with solvation effects, play a crucial role in its selective binding to TERRA G4. scispace.comnih.gov

Ligand-G4 Interaction Modes

The interaction of Carboxy-pyridostatin with G-quadruplexes has been investigated using a combination of spectroscopic techniques and computational modeling. These studies provide insights into the binding mechanism at a molecular level.

Spectroscopic characterization of binding (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing the topology of G-quadruplexes and observing conformational changes upon ligand binding. The CD spectrum of a parallel G-quadruplex, which is the predominant topology for RNA G4s, typically shows a positive peak around 260-265 nm and a negative peak around 240 nm. oup.comresearchgate.net Studies on the interaction of Carboxy-pyridostatin and its parent compound with G4s have utilized CD to confirm the presence and stability of the G-quadruplex structure. For instance, the interaction of Pyridostatin with the c-MYC G-quadruplex resulted in slight attenuation of the CD signal, indicating ligand binding. msstate.edu CD melting experiments are also employed to assess the stabilizing effect of ligands on G4 structures, where an increase in the melting temperature (Tm) in the presence of the ligand indicates stabilization. unipd.it

Computational insights into binding: Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations have been instrumental in rationalizing the selective binding of Carboxy-pyridostatin to RNA G-quadruplexes. scispace.comnih.gov These computational approaches provide detailed models of the ligand-G4 complex, highlighting the key interactions that govern binding affinity and selectivity. Docking studies have been used to predict the optimal binding conformation of Carboxy-pyridostatin with G4 structures, while MD simulations offer insights into the dynamic behavior of the complex in a simulated cellular environment. mdpi.com These simulations have been crucial in understanding the binding mode of Carboxy-pyridostatin to telomeric G4 structures and have helped to explain its preference for RNA G4s. scispace.comnih.gov

A primary mode of interaction for many G-quadruplex ligands, including Carboxy-pyridostatin, is π-π stacking. researchgate.netnih.gov The planar aromatic core of the ligand stacks onto the external G-tetrads of the G-quadruplex structure. nih.gov Computational models for Pyridostatin and its derivatives suggest that the rigid aromatic rings of the ligand align with the G-tetrad planes, facilitating these stabilizing π-π stacking interactions. researchgate.net For Carboxy-pyridostatin, it has been shown that it establishes π-π stacking interactions with the external G-quartets of TERRA. researchgate.net These interactions, along with electrostatic interactions between the ligand and the phosphate (B84403) backbone of the nucleic acid, are fundamental to the stable binding of Carboxy-pyridostatin to G-quadruplexes. rsc.org

Identification of Hydrogen Bonding Networks

Carboxy-pyridostatin (cPDS) establishes specific hydrogen bonding interactions that are crucial for its recognition of and binding to G-quadruplex (G4) structures, particularly RNA G-quadruplexes. Computational studies have revealed that the high electrostatic surface of cPDS, coupled with its ability to form hydrogen bonds, contributes significantly to its binding affinity and selectivity. mdpi.com

In its interaction with the telomeric repeat-containing RNA (TERRA) G-quadruplex, cPDS has been shown to form several hydrogen bonds with guanine (B1146940) residues. researchgate.netnih.gov These interactions, along with π-π stacking with the external G-quartets, define the molecular recognition process. researchgate.netnih.gov The hydrogen bonding network involves the O2' hydroxyl groups of the ribonucleotide sugars in TERRA, a key structural feature that distinguishes it from its DNA counterpart. mdpi.com This network effectively reduces the negative electrostatic surface of the target, which is a contributing factor to the observed selectivity of cPDS for RNA G-quadruplexes. mdpi.com

Role of Solvation Contributions in Binding Affinity and Selectivity

The binding affinity and selectivity of carboxy-pyridostatin for G-quadruplex structures are significantly influenced by solvation and desolvation effects. The interaction of a ligand with its target in an aqueous environment necessitates the displacement of water molecules from both the ligand and the binding site, a process that has energetic consequences.

Computational analyses employing methods such as Monte Carlo (MC) simulations with solvation terms for water and octanol (B41247) (to mimic different environments) help in understanding these contributions. mdpi.com The electrostatic properties of a molecule, which are influenced by the surrounding solvent, play a critical role in its binding, transport, and absorption. mdpi.com For carboxy-pyridostatin, its high electrostatic surface potential is a key determinant in its interaction with G-quadruplexes. mdpi.com

Stabilization of G-quadruplex Structures by Carboxy-pyridostatin

Thermodynamic and Mechanical Stabilization Effects

Carboxy-pyridostatin is a potent stabilizer of G-quadruplex structures, exhibiting a significant thermodynamic stabilization effect, particularly on RNA G-quadruplexes. This stabilization is quantified by the increase in the melting temperature (Tm) of the G-quadruplex upon ligand binding. For instance, cPDS has been shown to induce a noteworthy stabilization of the TERRA RNA G-quadruplex, with a change in melting temperature (ΔTm) of 20.7 °C. researchgate.netnih.gov This stabilizing effect was maintained even in the presence of a large excess of a competitor DNA G-quadruplex, highlighting the selectivity of cPDS for RNA G4s. researchgate.netnih.gov

The stabilization arises from the favorable energetic contributions of the binding interactions, including π-π stacking between the aromatic core of cPDS and the G-quartets, as well as the hydrogen bonds formed between the ligand and the G-quadruplex. researchgate.netnih.gov These interactions collectively increase the energy required to unfold the G-quadruplex structure. The high thermodynamic stability conferred by cPDS is a key aspect of its mechanism of action, as it can trap the G-quadruplex in its folded state, thereby influencing biological processes that are dependent on G-quadruplex dynamics. nih.gov

| G-Quadruplex Target | ΔTm (°C) with Carboxy-pyridostatin | Reference |

| TERRA RNA G4 | 20.7 | researchgate.netnih.gov |

Influence on G-quadruplex Folding and Topology

The interaction of small molecules with G-quadruplexes can not only stabilize the pre-existing structure but also influence the folding landscape and potentially induce conformational changes in the G-quadruplex topology. G-quadruplexes are known for their structural polymorphism, adopting various folding topologies (e.g., parallel, antiparallel, hybrid) depending on the sequence, ion conditions, and the presence of ligands. mdpi.com

While carboxy-pyridostatin is primarily recognized for stabilizing existing G-quadruplex structures, its binding can favor certain topologies. For RNA G-quadruplexes, which generally adopt a parallel topology, cPDS binding reinforces this conformation. nih.gov The binding of cPDS to a G-rich sequence can promote its folding into a stable G-quadruplex structure, thereby shifting the equilibrium from an unfolded or alternatively folded state towards the G-quadruplex conformation. This is particularly relevant in a cellular context where G-quadruplexes are in dynamic equilibrium with other structures. mdpi.com By selectively stabilizing the G-quadruplex form, cPDS can effectively "trigger" its formation and accumulation within the cell. oup.comoup.comnih.gov

Interactions with G-quadruplex-Binding Proteins and Antibodies

Co-binding with G4-selective antibodies (e.g., BG4)

The interplay between small molecule G-quadruplex ligands and G4-specific antibodies is an area of active research, providing insights into the accessibility of G-quadruplex structures in a cellular environment. The BG4 antibody is a well-established tool that specifically recognizes and binds to both DNA and RNA G-quadruplex structures. oup.comnih.govresearchgate.net

Studies have shown that carboxy-pyridostatin can be used in conjunction with the BG4 antibody to probe the formation and localization of RNA G-quadruplexes in cells. oup.comnih.gov The ability of BG4 to visualize G-quadruplex foci in cells provides a means to assess the impact of cPDS on the abundance and distribution of these structures. oup.com For instance, treatment of cells with cPDS would be expected to increase the number and/or intensity of BG4-positive foci, reflecting the stabilization and potential induction of G-quadruplex formation by the small molecule.

Furthermore, competitive binding studies can elucidate the relationship between the binding sites of cPDS and the BG4 antibody on a G-quadruplex. If cPDS and BG4 have overlapping binding sites, the presence of cPDS could inhibit the binding of the BG4 antibody. Conversely, if they bind to different epitopes on the G-quadruplex, co-localization or even enhanced antibody binding might be observed. Such experiments are crucial for validating the in-cell activity of cPDS and for understanding the complex interactions that govern G-quadruplex recognition by different molecular probes.

Impact on protein-G4 interactions within biological contexts

Carboxy-pyridostatin (cPDS) functions as a powerful chemical probe to investigate the biological roles of RNA G-quadruplexes (G4s), primarily due to its high selectivity for RNA G4 structures over their DNA counterparts within the complex cellular environment. medchemexpress.comoup.comnih.govscispace.com Its mechanism of action in a biological context is centered on its ability to bind and stabilize endogenous RNA G4s, thereby influencing their interactions with a host of regulatory proteins. This modulation of the G4-protein interactome can lead to significant downstream effects on cellular processes, including translation, protein-RNA assembly, and cell fate determination.

The fundamental principle behind the action of G4 ligands like pyridostatin and its derivatives is their ability to compete with endogenous proteins that would otherwise bind to and resolve these structures. nih.govunibo.it By stabilizing the G4 fold, Carboxy-pyridostatin can either prevent a protein from binding to its target RNA sequence or displace an already bound protein. This can have divergent outcomes; for instance, while the ligand PhenDC3 has been shown to displace the protein Nucleolin from an mRNA G4 to enhance translation, the parent compound pyridostatin can suppress translation of the same mRNA, illustrating that the functional consequence is highly context-dependent.

Research has demonstrated that Carboxy-pyridostatin selectively traps G4 structures in the cytoplasm of human cells, leading to a marked increase in detectable cytoplasmic RNA G4 foci without a corresponding increase in nuclear DNA G4s. nih.gov This selective stabilization of the cytoplasmic "G4-ome" has tangible consequences for protein interactions and cellular function.

Detailed Research Findings:

Modulation of Protein Expression: A key finding is that Carboxy-pyridostatin can reduce the level of Activating Transcription Factor 5 (ATF-5) protein. medchemexpress.commedchemexpress.comclinisciences.com This effect is believed to be mediated by the stabilization of RNA G4 structures within the ATF-5 transcript, which in turn interferes with the translation process.

Inhibition of Stress Granule Formation: Carboxy-pyridostatin has been observed to hinder the formation of stress granules (SGs) in U2OS cells. medchemexpress.comclinisciences.com Stress granules are dense aggregations of proteins and untranslated mRNAs that form in response to cellular stress. By stabilizing RNA G4s, Carboxy-pyridostatin may prevent the necessary protein-RNA interactions or sequestration required for the assembly of these granules. clinisciences.com

Control of Neural Stem Cell Fate: In the context of neuroscience, Carboxy-pyridostatin has a profound impact on the behavior of adult neural stem and progenitor cells. Unlike the more general G4 ligand pyridostatin, which induces DNA damage, the RNA-selective Carboxy-pyridostatin diminishes cell proliferation by promoting cell cycle exit. nih.gov This action steers the differentiation of these stem cells toward becoming oligodendrocyte progenitors. nih.gov This suggests that Carboxy-pyridostatin modulates the protein-RNA G4 network that governs cell fate decisions in this specific biological system. This effect was observed both in vitro using neurosphere cultures and in vivo in mice, where it increased the number of OLIG2-expressing cells, a marker for oligodendrocyte lineage cells. medchemexpress.comnih.gov

These findings collectively underscore that by selectively targeting and stabilizing RNA G4s, Carboxy-pyridostatin serves as a tool to disrupt or alter native protein-RNA interactions, thereby revealing the critical roles of these structures in regulating complex biological processes.

Interactive Data Table: Effects of Carboxy-pyridostatin in Biological Systems

| Cell Line/Model | Finding | Quantitative Effect | Reference |

| U2OS Cells | Hinders Stress Granule (SG) Formation | Significant reduction in SG formation observed at 10 µM concentration. | medchemexpress.comclinisciences.com |

| Adult SVZ-derived Neurospheres | Reduces Cell Proliferation | Dose-dependent reduction in neurosphere size and cell number at 1-25 µM. | medchemexpress.commedchemexpress.comnih.gov |

| Adult SVZ-derived Neurospheres | Promotes Oligodendrocyte Progenitor Production | Induces cell cycle exit and differentiation towards oligodendrocytes. | nih.gov |

| Mice (in vivo) | Reduces Proliferation in the Subventricular Zone (SVZ) | Significantly reduces the number of PCNA-expressing cells. | medchemexpress.com |

| Mice (in vivo) | Increases Oligodendrocyte Lineage Cells | Increases the number of OLIG2-expressing cells in the corpus callosum. | medchemexpress.com |

| Human Cells | Traps Cytoplasmic RNA G-quadruplexes | ~2.3-fold increase in the number of cytoplasmic BG4 foci. | nih.gov |

Cellular and Subcellular Biological Impact of Carboxy Pyridostatin

Modulation of Cell Proliferation and Cell Cycle Progression

Carboxy-pyridostatin has been identified as a potent modulator of cell proliferation, capable of reducing the rate of cell division in specific cell types. acs.orgresearchgate.net This activity is particularly relevant in the context of neural stem and progenitor cells. In vitro studies using adult subventricular zone (SVZ)-derived neurospheres have shown that Carboxy-pyridostatin reduces the size of these spheres and the total number of cells within them, effectively blocking proliferation and the fusion of neurospheres. medchemexpress.commedchemexpress.com

Mechanism promoting cell cycle exit

The anti-proliferative effect of Carboxy-pyridostatin stems from its ability to promote cell cycle exit. nih.govacs.orgresearchgate.net By selectively targeting and stabilizing RNA G-quadruplex structures, Carboxy-pyridostatin influences the post-transcriptional regulation of genes that are critical for cell cycle progression. This interference diminishes the proliferation of adult neural stem and progenitor cells. nih.govresearchgate.net In vivo studies in mice have substantiated these findings, showing a significant reduction in the number of proliferating cell nuclear antigen (PCNA)-expressing cells in the adult SVZ following administration of Carboxy-pyridostatin. medchemexpress.commedchemexpress.com

Distinct cellular responses compared to DNA G4 ligands

The cellular response to Carboxy-pyridostatin is markedly different from that of G4 ligands that primarily target DNA, such as its parent compound, Pyridostatin (B1662821). nih.govacs.orgresearchgate.net While both compounds can reduce the proliferation of adult neural stem and progenitor cells, their mechanisms of action diverge significantly. acs.orgresearchgate.net

Pyridostatin is known to induce DNA damage and subsequent cell death. nih.govacs.orgresearchgate.net Its stabilization of DNA G-quadruplexes can lead to replication- and transcription-dependent DNA damage, triggering a DNA damage response and cell cycle arrest, often in the G2 phase. evitachem.comnih.govmedchemexpress.com This genotoxic activity limits its utility for manipulating cell function in non-cancerous contexts. nih.govacs.org

In contrast, Carboxy-pyridostatin's selective stabilization of RNA G-quadruplexes allows it to diminish cell proliferation without inducing significant DNA damage or cell death. nih.govacs.org This key difference makes Carboxy-pyridostatin a more suitable molecular tool for applications requiring the manipulation of cell fate, such as neural stem cell engineering, where cell viability is paramount. nih.govacs.org

| Feature | Carboxy-pyridostatin | Pyridostatin |

|---|---|---|

| Primary Target | RNA G-quadruplexes nih.govmedchemexpress.com | DNA G-quadruplexes nih.govacs.org |

| Effect on Proliferation | Reduces proliferation acs.orgresearchgate.net | Reduces proliferation acs.orgresearchgate.net |

| Mechanism | Promotes cell cycle exit nih.govacs.org | Induces DNA damage and cell death nih.govacs.org |

| Toxicity Profile | Low toxicity, not associated with DNA damage nih.govacs.org | Toxic due to DNA damage induction nih.govacs.orgevitachem.com |

Effects on Cellular Differentiation Pathways

Carboxy-pyridostatin's influence extends beyond cell cycle control to the direction of cellular differentiation pathways, particularly within the neural lineage.

Promotion of Oligodendrocyte Progenitor Production from Neural Stem Cells

A significant finding is that by targeting RNA G-quadruplex stability, Carboxy-pyridostatin promotes the differentiation of neural stem cells into oligodendrocyte progenitors. nih.govacs.orgresearchgate.net Oligodendrocytes are the myelinating cells of the central nervous system, and their progenitors are crucial for both development and repair. In vivo experiments have demonstrated that treatment with Carboxy-pyridostatin leads to an increased number of OLIG2-expressing cells, a key marker for the oligodendrocyte lineage, in the corpus callosum of mice. medchemexpress.commedchemexpress.com This indicates a directed differentiation of stem or progenitor cells towards this specific glial fate. medchemexpress.commedchemexpress.com

Context-Dependency of Differentiation Outcomes

The pro-oligodendrogenic effect of Carboxy-pyridostatin is highly dependent on the cellular environment. nih.govacs.org While its administration increases the population of OLIG2-expressing cells in the corpus callosum, a region rich in white matter, a similar increase was not observed in the subventricular zone (SVZ), a primary neurogenic niche. medchemexpress.commedchemexpress.com This suggests that local cues and the specific microenvironment of the neural stem and progenitor cells play a critical role in determining the differentiation outcome following the stabilization of RNA G-quadruplexes by Carboxy-pyridostatin.

| Cell Type / Region | Marker | Effect of Carboxy-pyridostatin | Reference |

|---|---|---|---|

| Adult Neural Stem/Progenitor Cells | Oligodendrocyte Progenitors | Promotes production | nih.govacs.orgresearchgate.net |

| Corpus Callosum (in vivo) | OLIG2-expressing cells | Increased number | medchemexpress.commedchemexpress.com |

| Subventricular Zone (SVZ) (in vivo) | OLIG2-expressing cells | No significant increase | medchemexpress.commedchemexpress.com |

Influence on Stress Granule (SG) Formation

Carboxy-pyridostatin also plays a role in the cellular stress response by influencing the formation of stress granules (SGs). medchemexpress.commedchemexpress.com SGs are dense aggregations of proteins and RNAs that form in the cytoplasm when a cell is under stress, and their assembly is a dynamic process involving RNA-binding proteins and specific RNA molecules.

Research has shown that Carboxy-pyridostatin hinders the formation of stress granules. medchemexpress.commedchemexpress.com This effect was observed in U2OS osteosarcoma cells, where treatment with Carboxy-pyridostatin impeded SG assembly. medchemexpress.commedchemexpress.com The mechanism is believed to involve Carboxy-pyridostatin's ability to bind to and stabilize RNA G-quadruplexes within certain mRNAs. oup.com These rG4 structures can act as binding sites for key SG-nucleating proteins like G3BP1. oup.com By competing for these binding sites, Carboxy-pyridostatin can disrupt the protein-RNA interactions that are essential for the initiation and maturation of stress granules, thereby impairing their formation. oup.com

Specific Protein Level Modulation: Reduction of ATF-5 Protein

A notable and consistently reported cellular effect of Carboxy-pyridostatin is its ability to reduce the levels of Activating Transcription Factor 5 (ATF-5) protein. medchemexpress.commedchemexpress.combiotrend.commedchemexpress.eu This reduction has been observed in various experimental contexts, highlighting a specific pathway through which Carboxy-pyridostatin exerts its biological influence. medchemexpress.commedchemexpress.comclinisciences.com ATF-5 is a protein involved in cellular stress responses and the regulation of cell survival and apoptosis. The modulation of this protein by Carboxy-pyridostatin points to the compound's potential to interfere with these critical cellular pathways.

Regulation of Gene Expression and Translation via RNA G-quadruplexes

The primary and most well-documented mechanism of action for Carboxy-pyridostatin involves its role as a G-quadruplex (G4) ligand. medchemexpress.commedchemexpress.eu Specifically, it demonstrates a high degree of selectivity for RNA G-quadruplexes (rG4s) over their DNA counterparts. medchemexpress.comoup.comnih.gov G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids, which act as regulatory elements in numerous biological processes, including transcription and translation. nih.govmdpi.com Carboxy-pyridostatin selectively binds to and stabilizes these rG4 structures within the cellular environment, thereby modulating gene expression at the post-transcriptional level. oup.comnih.gov This preference for RNA is attributed to specific interactions, such as π-π stacking with external G4 tetrads and the formation of hydrogen bonds with guanine (B1146940) residues. researchgate.net

By stabilizing rG4 structures, particularly those located in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), Carboxy-pyridostatin can significantly impact protein translation. researchgate.net These stabilized rG4s can act as roadblocks for the translational machinery, such as the eIF4A helicase, leading to an inhibition of translation initiation. nih.govscispace.com This mechanism effectively reduces the rate at which specific proteins are synthesized from their mRNA templates. aging-us.com For instance, research has shown that Carboxy-pyridostatin can stabilize a G4-forming sequence within the SARS-CoV-2 viral genome in living cells, which results in reduced translation and lower levels of viral proteins. nih.govaging-us.com This demonstrates a direct link between the compound's rG4-stabilizing activity and its ability to control protein production.

The interaction of Carboxy-pyridostatin with rG4s can lead to profound changes in cell fate and function by altering cellular programs. A key example is its effect on adult neural stem and progenitor cells. nih.gov In contrast to its parent compound, pyridostatin, which induces DNA damage, Carboxy-pyridostatin selectively targets rG4 stability. nih.govresearchgate.net This selective action diminishes the proliferation of these stem cells not by inducing cell death, but by promoting a mechanism of cell cycle exit and encouraging the production of oligodendrocyte progenitors. nih.govresearchgate.net This indicates that by stabilizing specific rG4-containing transcripts, Carboxy-pyridostatin can shift the balance from proliferation towards differentiation, effectively re-engineering the cell's developmental trajectory. nih.gov

| Biological Context | Target Structure | Observed Effect | Reference |

|---|---|---|---|

| Adult Neural Stem/Progenitor Cells | RNA G-quadruplexes | Diminished proliferation, promotes cell cycle exit and production of oligodendrocyte progenitors. | nih.gov, researchgate.net |

| SARS-CoV-2 Genome | RNA G-quadruplex | Stabilizes rG4 structure, leading to reduced translation and lower viral protein levels. | nih.gov, aging-us.com |

| General Cellular Context | RNA G-quadruplexes | Selectively triggers and stabilizes RNA G4s over DNA G4s. | oup.com |

Impact on RNA G4-dependent translational processes

Histone Deacetylase Inhibition (HDACi) Activity

In addition to its well-established role as an rG4 ligand, Carboxy-pyridostatin has also been investigated for its potential activity as a histone deacetylase inhibitor (HDACi). ontosight.ai HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins. frontiersin.orgximbio.com

As a potential HDAC inhibitor, the mechanism of action for Carboxy-pyridostatin would involve the inhibition of histone deacetylase enzymes. ontosight.ai Generally, HDAC inhibitors function by binding to the active site of HDAC enzymes, often chelating a crucial zinc ion, which prevents the enzyme from removing acetyl groups from its histone substrates. frontiersin.orgnih.gov This enzymatic inhibition leads to an accumulation of acetylated histones within the cell. ontosight.ai

The inhibition of HDACs and the resulting hyperacetylation of histones have profound consequences for gene expression. ontosight.ai Histone proteins have a net positive charge, which allows them to bind tightly to negatively charged DNA, creating a condensed chromatin structure (heterochromatin) that represses gene transcription. nih.gov The addition of acetyl groups neutralizes the positive charge on lysine (B10760008) residues of histones. researchgate.netcusabio.com This neutralization weakens the electrostatic interaction between histones and DNA, leading to a more relaxed chromatin structure (euchromatin). nih.govcusabio.com This "open" chromatin state allows greater access for transcription factors and RNA polymerase to the DNA, thereby promoting gene expression and transcription. researchgate.netnih.gov

| Event | Molecular Consequence | Impact on Gene Expression | Reference |

|---|---|---|---|

| HDAC Enzyme Inhibition | Prevents removal of acetyl groups from histones. | Initiates the process of gene expression modulation. | ontosight.ai, frontiersin.org |

| Histone Hyperacetylation | Positive charge on histone lysine residues is neutralized. | Weakens the histone-DNA interaction. | researchgate.net, nih.gov |

| Chromatin Relaxation | Condensed chromatin (heterochromatin) transitions to a more open state (euchromatin). | Increases accessibility of DNA to transcription machinery. | nih.gov, cusabio.com |

| Gene Upregulation | Transcription factors and RNA polymerase can more easily bind to gene promoters. | Leads to increased transcription of target genes. | nih.gov, researchgate.net |

Research Applications and Methodologies Utilizing Carboxy Pyridostatin

Carboxy-pyridostatin as a Chemical Biology Probe

As a chemical biology probe, carboxy-pyridostatin has enabled researchers to investigate the formation and function of G-quadruplex structures within the complex environment of living cells. medkoo.comtargetmol.com

Carboxy-pyridostatin is described as a fluorescent probe that can be used to target and visualize G-quadruplex structures. medkoo.comtargetmol.com While the intrinsic fluorescence of carboxy-pyridostatin itself is not extensively detailed in the provided context, its utility in fluorescence-based G4 detection is often in conjunction with other methods. For instance, it is used as a positive control to validate the enhancement of G4-specific signals from other fluorescent dyes or antibodies, such as BG4, which recognizes G4 structures. researchgate.netnih.gov In such experiments, treatment with carboxy-pyridostatin leads to an increase in the fluorescence signal associated with G4 structures, confirming the ability to visualize these structures within cells. researchgate.netnih.gov This approach has been instrumental in demonstrating the increased formation of RNA G-quadruplexes under cellular stress conditions. nih.gov

A key application of carboxy-pyridostatin is its ability to selectively trap cytoplasmic RNA G-quadruplex (rG4) structures in cells. nih.govmedkoo.comtargetmol.com This selectivity for RNA over DNA G4s is a significant advantage over other ligands like pyridostatin (B1662821) (PDS), which binds to both. nih.govnih.gov Studies have shown that treating human cells with carboxy-pyridostatin leads to a notable increase in the number of G-quadruplexes specifically in the cytoplasm, which is rich in RNA. nih.gov This effect is sensitive to RNase treatment but not DNase, confirming the targeting of RNA G-quadruplexes. rsc.org This selective stabilization of cytoplasmic rG4s provides strong evidence for their existence and offers a method to study their roles in cellular processes. nih.govresearchgate.net The discovery of carboxy-pyridostatin's high specificity for RNA G4s was made through a template-directed "in situ" click chemistry approach. nih.govnih.gov

Fluorescent properties for G-quadruplex visualization

In Vitro Cellular Model Systems for Biological Evaluation

Carboxy-pyridostatin has been evaluated in various in vitro cellular models to understand its biological effects and the roles of the G-quadruplexes it targets.

In the context of neuroscience, carboxy-pyridostatin has been utilized in neurosphere cultures derived from the adult mouse subventricular zone (SVZ) to study its impact on neural stem and progenitor cells. nih.govacs.org Research has demonstrated that carboxy-pyridostatin can reduce the proliferation of these cells. nih.govacs.org Unlike pyridostatin, which induces DNA damage and cell death, carboxy-pyridostatin's effect is linked to promoting cell cycle exit and the differentiation of these cells into oligodendrocyte progenitors. nih.govacs.org This highlights the potential of selectively targeting RNA G-quadruplexes for neural stem and progenitor cell engineering. nih.gov At concentrations of 1-25 μM over three days, carboxy-pyridostatin was observed to decrease the size of neurospheres and the total number of cells within them, as well as inhibit their fusion. medchemexpress.commedchemexpress.com

Carboxy-pyridostatin has proven to be a valuable tool in studying stress granules (SGs) in human osteosarcoma U2OS cells. medchemexpress.commedchemexpress.com Stress granules are cytoplasmic condensates that form in response to cellular stress. nih.gov It has been observed that carboxy-pyridostatin hinders the formation of stress granules. medchemexpress.commedchemexpress.com Specifically, at a concentration of 10 μM for 24 hours, it was shown to impede SG formation in U2OS cells. medchemexpress.commedchemexpress.comclinisciences.com Furthermore, studies have shown that rG4 structures are enriched in stress granules, and carboxy-pyridostatin can compete with SG-associated proteins like G3BP1 for binding to rG4 sequences, thereby inhibiting the granule assembly. nih.gov The use of carboxy-pyridostatin, alongside other techniques, has helped to establish that rG4 formation is enhanced under various stress conditions in U2OS cells. researchgate.netnih.gov

Neurosphere cultures for neural stem and progenitor cell studies

Advanced Analytical Techniques for G4-Ligand Interaction Studies

A variety of advanced analytical techniques are employed to characterize the interaction between G4-quadruplexes and ligands like carboxy-pyridostatin. These methods can be broadly categorized into structure-based, affinity-based, and high-throughput methods. nih.gov

Structure-based methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide high-resolution structural information about the G4-ligand complex. nih.gov Circular Dichroism (CD) is also used to study conformational changes in the G4 structure upon ligand binding. nih.gov

Affinity and apparent affinity-based methods include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which provide quantitative data on the binding affinity and thermodynamics of the interaction. nih.gov Mass spectrometry is another technique used in this category. nih.gov

High-throughput methods like Fluorescence Resonance Energy Transfer (FRET)-melting assays and G4-fluorescent intercalator displacement (G4-FID) assays allow for the rapid screening and characterization of G4 ligands. nih.govnih.gov

Computational methods such as molecular dynamics and docking simulations are used to rationalize the selectivity of carboxy-pyridostatin for RNA G4s, like the telomeric repeat-containing RNA (TERRA). nih.govresearchgate.net These studies have suggested that the conformational properties of carboxy-pyridostatin and solvation effects play a crucial role in its selectivity. nih.govresearchgate.netscispace.com

Table of Research Findings for Carboxy-pyridostatin

| Application Area | Cell/System Used | Concentration/Conditions | Key Findings | Citations |

|---|---|---|---|---|

| Neural Stem Cell Regulation | Adult SVZ-derived neurosphere cultures | 1-25 μM; 3 days | Reduces neurosphere size and cell number, blocks proliferation, and promotes oligodendrocyte progenitor production. | medchemexpress.commedchemexpress.comnih.govacs.org |

| Stress Granule Formation | U2OS cells | 10 μM; 24 hours | Hinders the formation of stress granules. | medchemexpress.commedchemexpress.comnih.govclinisciences.com |

| RNA G-quadruplex Trapping | Human cells (MRC5 fibroblasts) | 2 µM; 24 hours | Selectively increases the number of cytoplasmic RNA G-quadruplexes. | nih.govresearchgate.net |

| Competitive Binding | In vitro with hG3BP1 and rG4-r(AGG)5 | Not specified | Competes with hG3BP1 for binding to rG4 sequences, inhibiting the interaction. | nih.gov |

Single-Molecule Mechanical Unfolding Experiments

Single-molecule force spectroscopy, particularly using laser tweezers, has been employed to investigate the precise mechanical and thermodynamic impact of Carboxy-pyridostatin on G-quadruplex stability. In these experiments, a single RNA molecule containing a G4-forming sequence is tethered between two optically trapped beads. researchgate.net By moving the beads apart, the force required to unfold the G4 structure can be measured with piconewton precision.

Research focused on the human telomeric RNA (TERRA) G-quadruplex demonstrated that the simultaneous binding of Carboxy-pyridostatin and the G4-selective antibody BG4 led to a significant increase in the G4's stability. nih.gov While the binding affinity of the BG4 antibody was not substantially affected by the presence of cPDS, the mechanical unfolding experiments revealed a distinct population of G4s (approximately 48%) with markedly enhanced mechanical and thermodynamic stability. nih.govnih.gov Force-jump kinetic analysis suggested that cPDS and BG4 may initially bind competitively, followed by a slow rearrangement to a more stable, dual-ligand bound state. nih.gov This technique provides direct evidence of ligand-induced stabilization at the single-molecule level. researchgate.netnih.gov

| Condition | Observed Rupture Force (pN) | Key Finding |

|---|---|---|

| TERRA G4 only | ~22-23 pN | Baseline mechanical stability of the RNA G-quadruplex. |

| TERRA G4 + cPDS | ~36 pN | cPDS binding significantly increases the force required to unfold the G4 structure. |

| TERRA G4 + BG4 Antibody + cPDS | ~30-50 pN | A dual-ligand complex forms a highly stable population, suggesting a cooperative or rearranged binding event that further stabilizes the G4 structure. |

ELISA-based G4 binding assays

Enzyme-Linked Immunosorbent Assay (ELISA) is a foundational technique used to characterize the binding affinity and specificity of molecules, such as antibodies, to their targets. In the context of G-quadruplex research, ELISA has been crucial for validating the tools that are subsequently used in conjunction with Carboxy-pyridostatin.

Specifically, an ELISA approach was utilized to confirm that the engineered antibody, BG4, binds with high, low-nanomolar affinity to various well-characterized RNA G-quadruplex structures, including those from TERRA, BCL2, and NRAS transcripts. nih.gov In this assay, a biotinylated G4-forming oligonucleotide is immobilized on a streptavidin-coated plate. The plate is then incubated with the BG4 antibody, and its binding is detected using a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that produces a measurable signal. Such validation is critical, as it confirms the specificity of the antibody that is later used in cellular imaging experiments to detect G4 structures stabilized by Carboxy-pyridostatin. nih.gov

In-cell NMR for structural and functional studies of G4s in physiological environments

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for obtaining high-resolution structural and dynamic information about biomolecules directly within a living cellular environment. researchgate.net This technique can, in principle, be used to study G4 structures and their interactions with ligands like Carboxy-pyridostatin in a native physiological context. However, based on a review of the available scientific literature, specific studies employing in-cell NMR to investigate the interaction between Carboxy-pyridostatin and G-quadruplexes have not been prominently reported.

Imaging techniques for endogenous G4 visualization (e.g., immunofluorescence with G4 antibodies)

Immunofluorescence microscopy is a key methodology where the RNA-selective nature of Carboxy-pyridostatin has been demonstrated visually within human cells. researchgate.net These experiments typically use the G4-specific antibody BG4 to detect G-quadruplex structures. researchgate.net

In a pivotal study, researchers treated human cells with Carboxy-pyridostatin and observed its effect on the distribution of G4 structures. nih.govresearchgate.net The results showed a marked increase in the number of fluorescent foci in the cytoplasm, which is rich in RNA, but no significant change in the number of foci within the nucleus, where genomic DNA resides. researchgate.net This is in stark contrast to the parent compound, Pyridostatin (PDS), which is known to bind both DNA and RNA G4s and caused an increase in foci in both the nucleus and the cytoplasm. researchgate.net These findings provide strong visual evidence that Carboxy-pyridostatin maintains its selectivity for RNA G-quadruplexes within the complex environment of a cell, making it a superior tool for specifically studying the stabilization and function of endogenous RNA G4s. nih.govresearchgate.net

| Treatment Condition | Cellular Compartment | Change in G4 Foci Number | Inferred Ligand Selectivity |

|---|---|---|---|

| Untreated Control | Nucleus & Cytoplasm | Baseline levels of DNA and RNA G4 foci detected. | N/A |

| Carboxy-pyridostatin (cPDS) | Nucleus | No significant increase. | Selective for RNA G-quadruplexes in-cell. |

| Carboxy-pyridostatin (cPDS) | Cytoplasm | Significant increase. | |

| Pyridostatin (PDS) | Nucleus | Significant increase. | Binds both DNA and RNA G-quadruplexes in-cell. |

| Pyridostatin (PDS) | Cytoplasm | Significant increase. |

Applications in Investigating G-quadruplex Functions in Specific Biological Contexts

The proven selectivity of Carboxy-pyridostatin for RNA G4s allows researchers to probe the function of these structures in specific transcripts.

Studies involving human telomeric RNA (TERRA) G-quadruplexes

Carboxy-pyridostatin has been extensively used in research on telomeric repeat-containing RNA (TERRA). TERRA is a long non-coding RNA transcribed from telomeres, and its G-rich sequence can fold into G-quadruplex structures. nih.govnih.gov These G4s are implicated in telomere biology and heterochromatin formation. chinesechemsoc.org

Carboxy-pyridostatin's preference for the TERRA RNA G4 over its DNA equivalent has been rationalized through computational studies. nih.gov Molecular dynamics and docking simulations suggest that the conformational properties of cPDS and solvation effects contribute to its selectivity. nih.gov As detailed in section 5.3.1, single-molecule experiments have used cPDS to quantify the stabilization of the TERRA G4 structure, demonstrating its utility in modulating the physical properties of this key regulatory element. nih.gov Furthermore, cPDS has been shown to have a significant stabilizing effect on the TERRA RNA G4, with a melting temperature increase (ΔTm) of over 20°C, an effect that was not diminished even in the presence of a large excess of a DNA G4 competitor. researchgate.netchinesechemsoc.org

Research into ribosomal RNA (rRNA) G-quadruplexes

Guanine-rich sequences with the potential to form G-quadruplexes are known to exist within ribosomal DNA (rDNA) and, by extension, ribosomal RNA (rRNA). Given that the nucleolus is the site of ribosome biogenesis, G4s within rRNA are postulated to play a role in this fundamental cellular process. While carboxylated analogues of pyridostatin are noted for their selectivity towards RNA G-quadruplexes, specific studies detailing the application of Carboxy-pyridostatin to investigate the formation or function of rRNA G-quadruplexes are not widely reported in the surveyed scientific literature. Therefore, while rRNA G4s represent a compelling area of investigation, the specific role of Carboxy-pyridostatin as a tool in this context remains to be fully documented.

Exploration of G4s in neurobiology and viral gene regulation (as a tool to understand)

Carboxy-pyridostatin has emerged as a valuable chemical tool for investigating the biological functions of G-quadruplexes (G4s), particularly due to its demonstrated selectivity for RNA G4s over their DNA counterparts. medchemexpress.comoup.comnih.gov This specificity allows researchers to dissect the distinct roles of RNA G4s in complex biological systems, offering insights into neurogenesis and the life cycles of viruses.

G-quadruplexes in Neurobiology

The study of G-quadruplexes in neurobiology is a growing field, with evidence suggesting these structures are involved in regulating gene expression critical for neural development and function. acs.orgnih.gov Carboxy-pyridostatin has been instrumental in exploring the function of RNA G4s in the context of adult neural stem and progenitor cells. acs.orgnih.gov

Research utilizing adult neural stem cells derived from the adult mouse subventricular zone (SVZ) has shown that targeting G4s can manipulate cell fate. acs.orgresearchgate.net In these studies, Carboxy-pyridostatin was compared with its parent compound, Pyridostatin, which is known to stabilize both DNA and RNA G-quadruplexes. nih.govresearchgate.net Treatment with Pyridostatin led to reduced proliferation of neural stem cells, but this effect was associated with significant DNA damage and cell death. nih.govacs.orgnih.gov

In contrast, Carboxy-pyridostatin, by selectively stabilizing RNA G-quadruplexes, also diminished the proliferation of adult neural stem and progenitor cells but through a distinct and non-toxic mechanism. acs.orgnih.gov It was found to promote cell cycle exit and guide the differentiation of these cells towards becoming oligodendrocyte progenitors. acs.orgresearchgate.net This effect was confirmed in vivo, where administration of Carboxy-pyridostatin to mice resulted in a decreased number of proliferating cells in the SVZ and an increased number of OLIG2-expressing cells, a marker for the oligodendrocyte lineage, in the corpus callosum. medchemexpress.com These findings underscore that ligands capable of selectively stabilizing RNA G-quadruplexes, such as Carboxy-pyridostatin, are important molecular tools for neural stem and progenitor cell engineering. acs.orgnih.gov The toxicity associated with DNA G4-targeting ligands limits their utility in this context. acs.orgnih.gov

Table 1: Comparative Effects of G4 Ligands on Adult Neural Stem Cells

| Compound | Primary Target | Effect on Proliferation | Mechanism of Action | Outcome |

|---|---|---|---|---|

| Carboxy-pyridostatin | RNA G-quadruplexes | Diminishes | Promotes cell cycle exit | Production of oligodendrocyte progenitors acs.orgresearchgate.net |

| Pyridostatin | DNA G-quadruplexes | Reduces | Induces DNA damage and cell death | Cell toxicity acs.orgnih.gov |

G-quadruplexes in Viral Gene Regulation

G-quadruplex forming sequences have been identified in the genomes of numerous viruses, where they are believed to play significant roles in the viral life cycle, including genome replication, transcription, and translation. acs.org The ability of small molecules to stabilize these structures presents a potential avenue for antiviral strategies.

Carboxy-pyridostatin has been utilized as a tool to probe the function of these G4s in viral gene expression. Notably, research has demonstrated its activity against SARS-CoV-2, the virus responsible for COVID-19. researchgate.net A G4-forming sequence was identified within the SARS-CoV-2 genome. researchgate.net By stabilizing this RNA G4 structure in living cells, Carboxy-pyridostatin was shown to reduce the translation of viral RNA, thereby decreasing the levels of viral proteins. researchgate.net This highlights the potential of targeting viral RNA G4s to inhibit viral propagation.

This approach is part of a broader research effort into targeting viral G4s. For instance, G4-stabilizing compounds have been shown to down-regulate the expression of TMPRSS2, a protease essential for influenza A virus entry, and consequently suppress viral propagation in vitro. acs.org Similarly, G4 ligands like BRACO-19 and TMPyP4 have been found to inhibit the production of Herpes Simplex Virus 1 (HSV-1). acs.org The work with Carboxy-pyridostatin provides further evidence that selectively targeting RNA G4s is a viable strategy for interfering with viral processes. researchgate.net

Table 2: Application of Carboxy-pyridostatin in Viral Gene Regulation Research

| Virus Investigated | Target Structure | Method | Finding | Implication |

|---|

| SARS-CoV-2 | G4-forming sequence in the viral RNA genome | Stabilization of the G4 structure in live cells | Reduced translation of viral RNA and lower viral protein levels researchgate.net | Demonstrates a potential antiviral strategy by inhibiting viral protein production researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| BRACO-19 |

| Carboxy-pyridostatin |

| PDP |

| Pyridostatin |

Structure Activity Relationship Sar Studies and Rational Design Principles for Cpds Derivatives

Dissecting the Contribution of the Carboxyl Group to RNA G4 Specificity

The high molecular specificity of cPDS for RNA G4s is a defining feature that distinguishes it from PDS, which interacts more generally with both RNA and DNA G4s. medchemexpress.comnih.govCurrent time information in Bangalore, IN. The introduction of a carboxyl group is central to this enhanced selectivity. Molecular dynamics and docking simulations have been employed to understand this preference at a molecular level. medchemexpress.comnih.govCurrent time information in Bangalore, IN.

Research indicates that the selectivity arises from the unique structural environment of RNA. The presence of the 2'-hydroxyl group on the ribose sugar in RNA plays a critical role. Current time information in Bangalore, IN. This hydroxyl group can form hydrogen bonds with the phosphate (B84403) backbone, altering its conformation and electrostatic potential compared to DNA. Consequently, the negatively charged carboxyl group of cPDS experiences less electrostatic repulsion from the RNA phosphate backbone than it does from the DNA backbone. Current time information in Bangalore, IN. This diminished repulsion facilitates a more favorable binding interaction with the RNA G4 structure.

The binding mode of cPDS involves π-π stacking interactions between its aromatic core and the external G-quartets of the RNA G4 structure. Current time information in Bangalore, IN.nih.gov Additionally, cPDS forms several hydrogen bonds with guanine (B1146940) residues within the quadruplex. Current time information in Bangalore, IN.nih.gov This binding results in significant thermal stabilization of the rG4 structure. For instance, studies on the Telomere Repeat-Containing RNA (TERRA) have shown that cPDS can increase the melting temperature (ΔTm) by as much as 20.7°C, an effect that remains potent even in the presence of a 100-fold excess of a competing DNA G4. Current time information in Bangalore, IN.nih.gov

Comparative Analysis of cPDS with Other G4 Ligands (e.g., TMPyP4, Phen-DC3)

The activity of cPDS is often benchmarked against other well-known G4 ligands, such as TMPyP4 (N,N',N'',N'''-tetramethyl-4,4',4'',4'''-(porphine-5,10,15,20-tetrayl)tetrapyridinium) and Phen-DC3 (a bis(quinolinecarboxamide) derivative). These comparisons highlight the distinct specificities and effects of different G4-binding scaffolds.

Another comparative study analyzed the inhibitory effects of these ligands on the RNA-dependent RNA polymerase (RdRp) of the Tick-borne encephalitis virus (TBEV), which is thought to rely on G4 structures. rsc.org The results, summarized in the table below, demonstrate that cPDS, PDS, PhenDC3, and TMPyP4 are all potent inhibitors of the polymerase activity, significantly reducing the synthesis of full-length RNA product to less than 10% of the control even at a low concentration of 2 μM. rsc.org Other ligands like N-Methylmesoporphyrin IX (NMM) and Berberine showed weaker inhibitory effects. rsc.org This indicates that while selectivity varies between different rG4s (like the BAG-1 rG4), several ligands can exhibit potent, broad-spectrum activity against viral rG4s.

| Ligand | Relative RdRp Activity at 50 µM (%) | Relative RdRp Activity at 10 µM (%) | Relative RdRp Activity at 2 µM (%) |

|---|---|---|---|

| PhenDC3 | <10 | <10 | <10 |

| PDS | <10 | <10 | <10 |

| cPDS | <10 | <10 | <10 |

| TMPyP4 | <10 | <10 | <10 |

| NMM | ~15 | ~15 | ~35 |

| Berberine | <10 | >50 | >50 |

Strategies for Developing Improved and More Selective G4 Ligands

The insights gained from cPDS have informed strategies for creating a new generation of G4 ligands with enhanced selectivity and utility as research tools.

The primary principle for designing RNA-selective G4 ligands is to exploit the structural differences between RNA and DNA, namely the 2'-hydroxyl group of the ribose sugar. Current time information in Bangalore, IN.nih.gov

Key design strategies include:

Incorporation of Hydrogen-Bonding Acceptors: Introducing functional groups, like the carboxyl group in cPDS, that can interact favorably with the unique environment created by the 2'-hydroxyl groups of RNA can enhance selectivity. nih.gov These interactions can mitigate electrostatic repulsion from the phosphate backbone, a factor that disfavors binding to DNA. Current time information in Bangalore, IN.

Exploiting Groove and Loop Differences: The grooves and loops of RNA G4s can differ significantly from those in DNA G4s. Ligands with side chains designed to specifically fit the dimensions and chemical nature of RNA G4 grooves can achieve higher discrimination. nih.gov

Scaffold Optimization: The core aromatic structure must provide a sufficient surface area for effective π-π stacking on the G-quartet. nih.gov Modifying this core to be more complementary to the shape and size of RNA G-quartets over DNA G-quartets can further improve selectivity.

Developing derivatives of potent and selective ligands like cPDS for use as research probes is a critical goal in chemical biology. Such probes enable the study of G4 formation, localization, and function in living cells. mdpi.com

Strategies for developing cPDS derivatives into research probes include:

Fluorescent Tagging: cPDS itself has been described as a fluorescent probe. medkoo.com For creating new probes, a fluorescent moiety could be conjugated to the cPDS scaffold. This would allow for direct visualization of RNA G4s in cells using techniques like fluorescence microscopy, helping to understand their subcellular localization and dynamics.

Affinity Probes: The carboxyl group on cPDS provides a convenient chemical handle for derivatization. Using carbodiimide (B86325) chemistry (e.g., with EDC), a biotin (B1667282) molecule can be attached via its hydrazide or amine group. thermofisher.com Such a biotinylated-cPDS derivative could be used in pull-down assays to isolate specific RNA G4s and their associated binding proteins from cell lysates, thereby identifying the components of the rG4-interactome. nih.gov

Photo-crosslinking Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the cPDS structure would create a probe capable of covalently binding to interacting proteins or nucleic acids upon UV irradiation. This allows for the permanent capture of transient interactions for subsequent analysis.

These strategies aim to convert a selective binder into a versatile tool for interrogating the complex biology of RNA G-quadruplexes.

Future Research Directions and Unexplored Avenues

Elucidating the Full Spectrum of Endogenous RNA G-quadruplexes Targeted by cPDS

A primary area of future investigation is the comprehensive identification of all endogenous RNA G-quadruplexes that are recognized and stabilized by Carboxy-pyridostatin. While cPDS is known to selectively target RNA G4s within the cellular environment, the full scope of its targets across the transcriptome remains to be fully mapped. medkoo.commdpi.com High-throughput sequencing techniques coupled with cPDS treatment, such as rG4-seq, can be employed to generate a global map of cPDS-bound RNA G4s. ontosight.ai This will provide a more complete picture of the cellular RNAs that are likely to be regulated by G4 formation.

Further research should focus on validating these potential targets and understanding the structural nuances that determine cPDS binding affinity and specificity. This could involve in vitro binding assays with a diverse library of RNA G4 structures to correlate sequence and structural features with cPDS interaction.

Deeper Understanding of RNA G4-Mediated Regulatory Mechanisms

With a more comprehensive list of cPDS targets, the next logical step is to delve deeper into the specific regulatory mechanisms mediated by these RNA G4 structures. It is understood that RNA G4s can influence a variety of processes including translation, pre-mRNA splicing, and mRNA stability. ontosight.aichinesechemsoc.org By using cPDS to stabilize specific RNA G4s, researchers can investigate the downstream consequences on gene expression and protein synthesis.

For instance, studies could focus on how cPDS-induced stabilization of a 5'-UTR G4 affects the initiation of translation of a particular mRNA. This could involve a combination of reporter assays, polysome profiling, and proteomic analyses to dissect the precise molecular events. Understanding these mechanisms is crucial for deciphering the language of the 'G4-regulome'.

Development of Carboxy-pyridostatin-Based Probes for Real-Time In-Cell G4 Dynamics

The intrinsic properties of Carboxy-pyridostatin make it a promising candidate for the development of advanced molecular probes. medkoo.com Future research should focus on modifying the cPDS scaffold to create fluorescent probes for real-time imaging of RNA G4 dynamics within living cells. While cPDS itself has been described as a fluorescent probe, enhancing its photophysical properties could lead to more sensitive and robust tools. medkoo.com

These next-generation probes would allow for the visualization of RNA G4 formation and dissolution in response to various cellular stimuli or stressors. This would provide unprecedented insights into the spatio-temporal regulation of RNA G4s and their role in dynamic cellular processes.

Investigating the Role of RNA G4s in Neurological Processes and Disease Pathogenesis Using cPDS as a Tool

Emerging evidence suggests that RNA G-quadruplexes play a role in neurological development and disease. researchgate.netmedchemexpress.com Carboxy-pyridostatin has been shown to influence the fate of adult neural stem and progenitor cells, promoting their differentiation into oligodendrocyte progenitors by stabilizing RNA G4s. This highlights the potential of using cPDS as a tool to explore the function of RNA G4s in both normal brain function and in the pathogenesis of neurological disorders. medchemexpress.com

Future studies could utilize cPDS in neuronal cell culture models and in vivo models to investigate how the stabilization of specific RNA G4s impacts neuronal gene expression, synaptic plasticity, and the progression of neurodegenerative diseases. researchgate.net This research could uncover novel therapeutic targets for a range of neurological conditions.

Synergistic Research with Genetic and Proteomic Approaches to Validate cPDS Effects

To ensure the effects observed with Carboxy-pyridostatin are indeed due to the stabilization of RNA G4s, it is essential to integrate cPDS-based studies with genetic and proteomic approaches. Genetic validation can be achieved by mutating the G-rich sequences predicted to form G4s and observing whether the effects of cPDS are abrogated.